molecular formula C24H23N5O B10983914 N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10983914
M. Wt: 397.5 g/mol
InChI Key: PNJUUHISPWMCEK-UHFFFAOYSA-N
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Description

Dipentylamine , is a chemical compound with the following structural formula:

C21H22N6O\text{C}_{21}\text{H}_{22}\text{N}_6\text{O} C21​H22​N6​O

It belongs to the class of amides and contains a tetrazole ring. The compound’s systematic name reflects its substituents: a diphenylpropyl group, a tetrazole ring, and a benzamide moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Dipentylamine. One common method involves the reaction of 3,3-diphenylpropylamine with 5-methyl-1H-tetrazole in the presence of a suitable solvent and reagents. The reaction proceeds through nucleophilic substitution at the tetrazole ring nitrogen.

Reaction Conditions:

    Reagents: 3,3-diphenylpropylamine, 5-methyl-1H-tetrazole

    Solvent: Organic solvents (e.g., dichloromethane, toluene)

    Temperature: Typically at room temperature or slightly elevated

    Catalyst: None required

Industrial Production: Dipentylamine is industrially produced using optimized conditions to achieve high yields. Large-scale synthesis involves efficient purification and isolation techniques.

Chemical Reactions Analysis

Dipentylamine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the amide group yields the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the tetrazole ring nitrogen.

    Major Products: The primary products include N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide itself, its N-oxide, and reduced forms.

Scientific Research Applications

Dipentylamine finds applications in:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating potential pharmacological properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. Dipentylamine likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

Dipentylamine’s uniqueness lies in its combination of a diphenylpropyl group, tetrazole ring, and benzamide moiety. Similar compounds include other tetrazole derivatives, but Dipentylamine’s specific substitution pattern sets it apart.

Remember that further research and experimentation are essential to fully understand Dipentylamine’s properties and applications.

: Reference: ChemSpider

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C24H23N5O/c1-18-26-27-28-29(18)23-15-9-8-14-22(23)24(30)25-17-16-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,21H,16-17H2,1H3,(H,25,30)

InChI Key

PNJUUHISPWMCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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